6-Amino-1-benzyl-5-(ethylamino)-1,3-diazinane-2,4-dione
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Overview
Description
6-Amino-1-benzyl-5-(ethylamino)-1,3-diazinane-2,4-dione is a chemical compound with the molecular formula C13H16N4O2 It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-1-benzyl-5-(ethylamino)-1,3-diazinane-2,4-dione typically involves the reaction of benzylamine with ethylamine in the presence of a suitable catalyst. The reaction conditions often include a controlled temperature and pH to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for efficiency, cost-effectiveness, and environmental sustainability. Key steps include the purification of raw materials, precise control of reaction parameters, and the use of advanced analytical techniques to monitor the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
6-Amino-1-benzyl-5-(ethylamino)-1,3-diazinane-2,4-dione undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out at room temperature or slightly elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in an inert atmosphere to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives. Substitution reactions typically result in the formation of new functionalized pyrimidine compounds .
Scientific Research Applications
6-Amino-1-benzyl-5-(ethylamino)-1,3-diazinane-2,4-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential role in biochemical pathways and interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Mechanism of Action
The mechanism of action of 6-Amino-1-benzyl-5-(ethylamino)-1,3-diazinane-2,4-dione involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
6-Amino-1-benzyl-5-(2-hydroxy-ethylamino)-1H-pyrimidine-2,4-dione: Similar structure with a hydroxyethyl group instead of an ethyl group.
6-Amino-1-benzyl-5-(2-methoxy-ethylamino)-1H-pyrimidine-2,4-dione: Contains a methoxyethyl group instead of an ethyl group.
Uniqueness
6-Amino-1-benzyl-5-(ethylamino)-1,3-diazinane-2,4-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C13H18N4O2 |
---|---|
Molecular Weight |
262.31 g/mol |
IUPAC Name |
6-amino-1-benzyl-5-(ethylamino)-1,3-diazinane-2,4-dione |
InChI |
InChI=1S/C13H18N4O2/c1-2-15-10-11(14)17(13(19)16-12(10)18)8-9-6-4-3-5-7-9/h3-7,10-11,15H,2,8,14H2,1H3,(H,16,18,19) |
InChI Key |
QYRCEDSTXABRFO-UHFFFAOYSA-N |
Canonical SMILES |
CCNC1C(N(C(=O)NC1=O)CC2=CC=CC=C2)N |
Origin of Product |
United States |
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